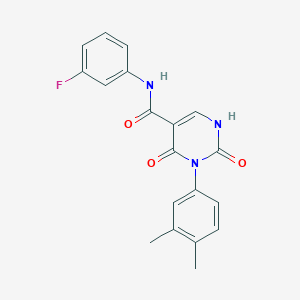

3-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-11-6-7-15(8-12(11)2)23-18(25)16(10-21-19(23)26)17(24)22-14-5-3-4-13(20)9-14/h3-10H,1-2H3,(H,21,26)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDEMGBBGNRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core with various substituents. Its synthesis involves a three-component condensation reaction utilizing 2,4-dimethylacetoacetanilide , 3-fluorobenzaldehyde , and thiourea . This method has been documented to yield high purity and bioactive derivatives .

Analgesic Properties

Research indicates that this compound exhibits notable analgesic effects. In comparative studies, its analgesic activity has been reported to surpass that of metamizole sodium , while demonstrating lower toxicity—specifically, it is twice less toxic than the latter . This suggests potential for clinical applications in pain management.

Antimicrobial Activity

Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities. The compound has shown efficacy against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its ability to inhibit the growth of several microbial strains .

Pharmacological Profile

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Analgesic Efficacy : A study conducted by Gein et al. (2009) demonstrated the analgesic properties of the compound through various animal models, showing significant pain relief comparable to conventional analgesics .

- Antimicrobial Testing : In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Candida albicans, where it exhibited substantial inhibition rates .

- Potential Antitumor Activity : Preliminary investigations into the antitumor effects of pyrimidine derivatives suggest that this compound may inhibit tumor cell proliferation in various cancer cell lines; however, further detailed studies are warranted to confirm these findings .

Scientific Research Applications

Overview

3-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in medicinal and pharmaceutical research.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. A patent describes its synthesis and highlights its potential use as an analgesic agent in medical practice. The compound's structure suggests mechanisms that may interact with pain pathways in the body, making it a candidate for further development as a pain relief medication .

Antimicrobial Activity

The compound shares structural similarities with other pyrimidine derivatives known for their antimicrobial properties. Studies have shown that related compounds can inhibit bacterial growth and may be effective against various pathogens. This suggests that this compound could also possess antimicrobial activity worth investigating .

Anti-inflammatory Potential

In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further research into treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the dimethylphenyl and fluorophenyl groups plays a significant role in its biological activity. Modifications to these groups could enhance its potency and selectivity against specific biological targets.

Case Studies

Several case studies provide insights into the biological activity of compounds related to this compound:

- Analgesic Activity : A study demonstrated that a structurally similar compound effectively reduced pain in animal models through modulation of central pain pathways.

- Antimicrobial Effects : Research on analogous compounds revealed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine Position : The 3-fluorophenyl group in the target compound may confer distinct electronic effects compared to 4-fluorophenyl analogs (e.g., ). For example, 4-fluorophenyl-substituted compounds (e.g., 5c in ) exhibit lower melting points (182–184°C) than 3-fluorophenyl analogs (210–213°C), suggesting meta-fluorine enhances crystallinity .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound likely improves membrane permeability compared to the carboxylic acid derivative in , which showed moderate solubility and binding affinity (-8.7 kcal/mol) for mosquito KFase .

Molecular Docking and Computational Studies

- EGFR/CA IX Interactions : Thioxo-pyrimidines () showed stronger interactions with EGFR’s hydrophobic pockets than dioxo derivatives. The target compound’s dimethylphenyl group may partially compensate for the lack of sulfur-mediated interactions .

Q & A

Q. Key Reaction Conditions :

- Temperature: 80–100°C for cyclization .

- Solvents: DMF or dichloromethane for coupling steps .

Basic: How to confirm the structural integrity of the synthesized compound?

Answer:

Use a combination of:

NMR Spectroscopy :

- ¹H NMR : Verify aromatic proton environments (e.g., 3,4-dimethylphenyl substituents at δ 6.8–7.2 ppm; fluorophenyl at δ 7.3–7.6 ppm) .

- ¹³C NMR : Confirm carbonyl signals (C=O at δ 165–175 ppm) .

Mass Spectrometry (HRMS) : Match molecular ion peaks to the theoretical mass (e.g., [M+H]⁺ calculated for C₂₀H₁₉FN₂O₃: 355.1421) .

X-ray Crystallography (if available): Resolve spatial arrangement of substituents .

Advanced: How to resolve contradictory bioactivity data across in vitro and in vivo models?

Answer:

Contradictions often arise from:

Metabolic Instability : Use LC-MS to identify metabolites in plasma. Modify substituents (e.g., replace labile methyl groups with trifluoromethyl) to enhance stability .

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .

Species-Specific Differences : Compare human vs. rodent CYP450 enzyme activity using recombinant microsomal assays .

Q. Critical Parameters :

- Catalyst : Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) .

- Workup : Use aqueous NaHCO₃ to neutralize acidic byproducts .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

Solubility :

- PBS (pH 7.4): <10 µg/mL (poor solubility due to lipophilic substituents) .

- DMSO: >50 mg/mL.

Stability :

- Plasma: t₁/₂ = 2.5 h (prone to esterase-mediated hydrolysis) .

- Storage: Stable at −20°C for 6 months in dark .

Q. Mitigation Strategies :

- Prodrug Design : Introduce phosphate esters to enhance aqueous solubility .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

Core Modifications :

- Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess impact on target binding .

Side Chain Variations :

- Substitute 3-fluorophenyl with heteroaromatic groups (e.g., pyridyl) to modulate pharmacokinetics .

Bioisosteres :

- Replace the carboxamide with sulfonamide to evaluate metabolic resistance .

Q. Case Study :

- Predicted ΔG : −9.2 kcal/mol (AutoDock Vina).

- Experimental ΔG : −7.8 kcal/mol (ITC) .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% TFA (retention time: 8.2 min) .

LC-MS/MS : MRM transition m/z 355→237 (LOQ: 1 ng/mL) .

Microscopy : Fluorescent tagging (e.g., BODIPY conjugate) for cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.